
Arachidic acid
Overview
Description
It is a minor constituent of various natural oils, including peanut oil, corn oil, cocoa butter, and cupuaçu butter . The name “arachidic” is derived from the Latin word “arachis,” meaning peanut. This compound is typically found in small quantities in these oils and is known for its white crystalline solid appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidic acid can be synthesized through the hydrogenation of arachidonic acid. This process involves the addition of hydrogen to the double bonds of arachidonic acid, converting it into the saturated form, this compound . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions.
Industrial Production Methods: Industrially, this compound is often obtained as a byproduct during the extraction and processing of peanut oil and other vegetable oils. The oil is subjected to various refining processes, including degumming, neutralization, bleaching, and deodorization, to isolate and purify the fatty acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: Arachidic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce various oxidation products, such as ketones and alcohols.
Reduction: Reduction of this compound yields arachidyl alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Esterification: Sulfuric acid or hydrochloric acid can be used as catalysts for esterification reactions.
Major Products:
Oxidation: Ketones and alcohols.
Reduction: Arachidyl alcohol.
Esterification: Arachidates (esters of this compound).
Scientific Research Applications
Physiological Roles and Biological Functions
Arachidic acid plays a significant role in maintaining cell membrane integrity. It contributes to membrane fluidity and flexibility, which are crucial for cellular function. The presence of this compound in cell membranes can influence the activity of membrane proteins involved in cellular signaling, thereby affecting various physiological processes .
Cell Membrane Integrity
- Fluidity : this compound enhances the fluidity of cell membranes, which is essential for the proper functioning of cells.
- Signaling : It interacts with ion channels, influencing neuronal excitability and cardiac function by modulating sodium and potassium channels .
Health Benefits and Therapeutic Applications
Research indicates that this compound may have several health benefits, particularly concerning cardiovascular health and muscle performance.
Cardiovascular Health
This compound is implicated in various cardiovascular conditions. Studies suggest that its metabolites can influence inflammation and vascular health:
- Inflammatory Diseases : Arachidonic acid metabolism is linked to inflammatory responses in conditions such as asthma and arthritis .
- Cardiometabolic Disorders : Emerging evidence suggests that arachidonic acid pathways are involved in the progression of cardiometabolic diseases, including hypertension and ischemic heart disease .
Muscle Performance
Supplementation with this compound has been shown to enhance strength training adaptations:
- Strength Gains : Research indicates that dietary supplementation with this compound can lead to significant improvements in lean body mass and strength among resistance-trained individuals .
- Anabolic Signaling : Arachidonic acid may augment anabolic signaling pathways, contributing to muscle growth and recovery post-exercise .
Case Studies and Research Findings
Several studies have documented the effects of this compound on health outcomes:
Mechanism of Action
Arachidic acid exerts its effects through various mechanisms:
Cell Membrane Structure: It is a component of cell membranes, contributing to membrane fluidity and function.
Eicosanoid Precursor: this compound is a precursor to eicosanoids, which are signaling molecules that play roles in inflammation and immune responses.
Cardiovascular Health: It has been associated with reduced risk of cardiovascular diseases by acting as a biomarker for cardiovascular system health.
Comparison with Similar Compounds
Arachidic acid is often compared with other long-chain fatty acids, such as:
Behenic Acid: A saturated fatty acid with a 22-carbon chain. It is similar to this compound but has a longer carbon chain.
Lignoceric Acid: Another saturated fatty acid with a 24-carbon chain. It is also similar to this compound but with an even longer carbon chain.
Arachidonic Acid: A polyunsaturated fatty acid with a 20-carbon chain and four double bonds.
This compound is unique due to its specific chain length and saturation, which contribute to its distinct physical and chemical properties.
Biological Activity
Arachidic acid, also known as behenic acid, is a saturated fatty acid with the chemical formula C20H40O2. It is a long-chain fatty acid found in various natural sources, including peanut oil, canola oil, and certain nuts. This article explores the biological activities associated with this compound, focusing on its health implications, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its long carbon chain and high melting point, making it solid at room temperature. It is primarily stored in adipose tissue and can be released into circulation when needed. The metabolism of this compound involves its incorporation into cell membranes, where it contributes to membrane fluidity and flexibility, crucial for cellular function .
1. Cardiovascular Health
Research indicates that this compound may play a protective role in cardiovascular health. Studies have shown that increased dietary intake of this compound correlates with a reduced risk of heart failure and coronary heart disease. For instance:
- Increased Intake : Consumption of nuts high in this compound has been linked to lower levels of sudden cardiac arrest and abnormal heart rhythms .
- Mechanism : this compound serves as a precursor for eicosanoids, which possess anti-inflammatory and anti-clotting properties that can help mitigate cardiovascular risks .
2. Diabetes Management
Elevated levels of this compound in the bloodstream have been associated with a lower risk of developing type 2 diabetes. Although the exact mechanisms remain unclear, it is suggested that this compound may influence insulin sensitivity or glucose metabolism .
3. Neurological Function
This compound is involved in the composition of phosphatidylglucoside (PtdGlc), a phospholipid enriched in the brain. This lipid is thought to facilitate cell signaling and neurodevelopment. Recent studies suggest that dietary intake of PtdGlc may reduce cognitive deficits and neuroinflammation in aging populations .
Case Studies and Research Findings
Several studies have assessed the impact of this compound on health outcomes:
- Systematic Review : A systematic review analyzed randomized controlled trials (RCTs) involving arachidonic acid supplementation (up to 2000 mg/day). Results indicated no significant adverse effects on blood lipids or immune function but suggested potential benefits for cognitive and muscle function in older adults .
- Cancer Risk : A review of studies examining the relationship between dietary arachidonic acid intake and cancer risk found no strong associations with breast or prostate cancer but noted inconsistent results for colorectal cancer depending on exposure assessment methods .
Data Table: Summary of Biological Effects
Q & A
Basic Research Questions
Q. How can researchers quantify arachidic acid in plant tissues using gas chromatography-fatty acid methyl ester (GC-FAME) analysis?
this compound (C20:0) is quantified via GC-FAME by derivatizing fatty acids into methyl esters for volatility. Key steps include:
- Sample preparation : Homogenize plant tissues (≥100 mg) and extract lipids using chloroform-methanol mixtures.
- Derivatization : Transesterify lipids with boron trifluoride-methanol to form FAMEs.
- GC conditions : Use a polar capillary column (e.g., BPX70) and flame ionization detection. Compare retention times to certified FAME standards (e.g., RM-3 mix) .
- Validation : Perform triplicate analyses to ensure precision, and report mean ± standard deviation. Statistical significance (e.g., LSD test at 5%) should confirm inter-taxon variability, as demonstrated in Rosa seed analyses .
Q. What experimental design considerations are critical for studying this compound biosynthesis in plant models?
- Controlled growth conditions : Standardize light, temperature, and nutrient regimes to minimize environmental variability.
- Replication : Include biological replicates (e.g., ≥3 plants per taxon) and technical replicates for analytical consistency .
- Reference standards : Use internal standards (e.g., heneicosanoic acid) to normalize extraction efficiency.
- Data reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail methods in the main text or supplementary materials, ensuring reproducibility .
Advanced Research Questions
Q. How can conditional quantitative trait locus (QTL) analysis elucidate genetic determinants of this compound accumulation in oilseed crops?
- QTL mapping : Identify genomic regions associated with saturated fatty acids (SFAs) using dense SNP markers. For example, this compound QTLs often cluster with stearic (C18:0) and behenic (C22:0) acid loci, suggesting shared regulatory pathways .
- Conditional analysis : Compute conditional phenotypic values (e.g., ) to isolate the genetic effect of stearic acid on this compound levels. This reveals additive QTLs with 7.98–11.97% phenotypic variance explained (PVE) .
- Validation : Use near-isogenic lines (NILs) to confirm candidate genes (e.g., KASII, FATB) involved in SFA elongation.
Q. How should researchers address contradictions in this compound data across studies, such as variability in seed oil composition of the same plant species?
- Source validation : Verify the authenticity of plant materials and growth conditions, as seen in Rosa taxa studies where environmental factors significantly altered fatty acid profiles .
- Method cross-validation : Compare GC-FAME with LC-MS/MS results to rule out technical artifacts. For example, Creative Proteomics uses LC-MS/MS for absolute quantification, ensuring accuracy for trace SFAs like this compound .
- Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish biological variability from measurement error. Report confidence intervals and effect sizes to contextualize discrepancies .
Q. What advanced analytical techniques improve sensitivity and specificity in this compound detection for metabolomic studies?
- High-resolution mass spectrometry (HRMS) : Enables precise identification via exact mass (<1 ppm error) and isotopic patterning (e.g., -labeled this compound for tracer studies) .
- Stable isotope dilution analysis (SIDA) : Spikes samples with deuterated this compound to correct for matrix effects and ionization efficiency in LC-MS/MS .
- Bioinformatics integration : Pair raw data with lipidomics platforms (e.g., LipidBlast) to automate peak annotation and pathway mapping .
Q. Methodological Tables
Table 1. Comparative this compound content in Rosa taxa seeds (2021 data)
Taxon | This compound (%) | Statistical Significance (5% LSD) |
---|---|---|
R. foetida | 1.63 | Significant |
R. montana | 0.75 | Not significant |
R. xhybrida | 1.12 | Significant |
Source: Adapted from GRASAS Y ACEITES 74(2) |
Table 2. Key QTLs associated with this compound in peanut populations
QTL Cluster | Chromosome | PVE (%) | Linked Fatty Acids |
---|---|---|---|
qSFA-04 | A04 | 11.97 | C18:0, C20:0, C22:0 |
qSFA-08 | B08 | 9.45 | C20:0, C24:0 |
Source: Genotyping and Fatty Acid Composition Analysis |
Properties
IUPAC Name |
icosanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13257-34-6 (hydrochloride salt), 18080-76-7 (potassium salt), 22302-43-8 (calcium salt), 2636-14-8 (barium salt), 57593-01-8 (magnesium salt), 94266-33-8 (ammonium salt), 13257-34-6 (sodium salt/solvate), 22302-43-8 (calcium arachinate salt/solvate) | |
Record name | Arachidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506309 | |
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DSSTOX Substance ID |
DTXSID1060134 | |
Record name | Eicosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid, Solid; [Merck Index] White crystalline flakes; [Alfa Aesar MSDS], Solid | |
Record name | Eicosanoic acid | |
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Record name | Arachidic acid | |
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Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
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Boiling Point |
328.00 °C. @ 760.00 mm Hg | |
Record name | Arachidic acid | |
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CAS No. |
506-30-9 | |
Record name | Eicosanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=506-30-9 | |
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Record name | Arachidic acid | |
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Record name | Arachidic acid | |
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Record name | Eicosanoic acid | |
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Record name | Eicosanoic acid | |
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URL | https://comptox.epa.gov/dashboard/DTXSID1060134 | |
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Record name | Icosanoic acid | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.302 | |
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Record name | ARACHIDIC ACID | |
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Record name | Arachidic acid | |
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URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
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Melting Point |
75.4 °C | |
Record name | Arachidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002212 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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